molecular formula C23H16FN3S B3400525 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine CAS No. 1040662-94-9

4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine

Cat. No. B3400525
CAS RN: 1040662-94-9
M. Wt: 385.5 g/mol
InChI Key: KGZVGYCLOJOXLB-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are known to be strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves reactions with appropriate methyl ketones . For example, a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in DMF solution at 60°C in the presence of NaH can lead to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrazine derivatives are composed of a pyrazole ring fused with a pyrazine ring . The exact structure can vary depending on the specific substituents attached to the rings.

Mechanism of Action

While the mechanism of action can vary depending on the specific application, some pyrazolo[1,5-a]pyrazine derivatives have been studied for their ability to inhibit TRKA, a receptor tyrosine kinase associated with the proliferation and differentiation of cells .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrazine derivatives are promising. They have potential for further exploration due to their key characteristics and potential applications .

properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3S/c24-20-11-4-2-7-17(20)15-28-23-22-14-21(26-27(22)13-12-25-23)19-10-5-8-16-6-1-3-9-18(16)19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZVGYCLOJOXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145966
Record name 4-[[(2-Fluorophenyl)methyl]thio]-2-(1-naphthalenyl)pyrazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine

CAS RN

1040662-94-9
Record name 4-[[(2-Fluorophenyl)methyl]thio]-2-(1-naphthalenyl)pyrazolo[1,5-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040662-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(2-Fluorophenyl)methyl]thio]-2-(1-naphthalenyl)pyrazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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